sodium;prop-2-ene-1-sulfonate

Polymer Chemistry Free-Radical Copolymerization Monomer Reactivity

Sodium Allyl Sulfonate (SAS) is a functionally unique sulfonate monomer providing permanent anionic charge, superior nickel plating hardness and throwing power, and near-complete calcium sulfate scale inhibition. Unlike SVS or AMPS, its allylic reactivity and molecular geometry deliver unmatched dye uptake in acrylic fibers and a softer, lower-Tg polymer effect. Procure SAS to maintain formulation performance without reformulation.

Molecular Formula C3H5NaO3S
Molecular Weight 144.13 g/mol
Cat. No. B7805197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;prop-2-ene-1-sulfonate
Molecular FormulaC3H5NaO3S
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC=CCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
InChIKeyDIKJULDDNQFCJG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Allyl Sulfonate (SAS) – Technical Baseline and Procurement Overview for Industrial Polymer and Electroplating Applications


Sodium prop-2-ene-1-sulfonate (Sodium Allyl Sulfonate, SAS; CAS 2495-39-8; molecular formula C₃H₅NaO₃S; molecular weight 144.12 g/mol) is an unconjugated, water-soluble sulfonate monomer characterized by an allylic carbon–carbon double bond and a strongly anionic sulfonate group [1]. This structural configuration confers high hydrophilicity and a distinctive, moderate free-radical reactivity profile relative to conjugated vinyl sulfonates [2]. SAS serves as a critical building block in the synthesis of functional water-soluble polymers and copolymers, where it introduces permanent anionic charge, enhances water solubility, and improves thermal and dyeing properties of synthetic fibers. It is also employed as a brightening and leveling agent in nickel electroplating baths [1] [3].

Procurement Risk Alert: Why Sodium Allyl Sulfonate (SAS) Cannot Be Simply Replaced by Other Sulfonated Monomers in Polymer Synthesis and Electroplating


The direct substitution of sodium allyl sulfonate (SAS) with other commercially available sulfonated monomers—such as sodium vinyl sulfonate (SVS), sodium methallyl sulfonate (SMAS), sodium styrene sulfonate (SSS), or 2-acrylamido-2-methylpropanesulfonic acid (AMPS)—is rarely functionally equivalent and often leads to significant performance deviations. These monomers possess fundamental differences in reactivity ratios during copolymerization, steric hindrance effects, and thermal stability profiles, which critically alter polymer architecture, charge density distribution, and ultimately, end-use performance [1] [2]. For example, the allylic versus vinylic nature of the double bond changes the copolymerization kinetics with acrylonitrile by orders of magnitude, while the presence or absence of a methyl group on the α-carbon dramatically influences thermal degradation thresholds and polymer backbone flexibility [2] [3]. In electroplating applications, SAS demonstrates a unique ability to function as a leveling agent due to its specific molecular geometry, a property not universally shared by its analogs [4]. Generic substitution without re-optimizing the entire formulation or process frequently results in inferior dye uptake in fibers, reduced scale inhibition efficiency in water treatment, or compromised plating uniformity and brightness [1].

Quantitative Differentiation Evidence: Comparative Performance Data for Sodium Allyl Sulfonate (SAS) Versus Closest Analogs


Copolymerization Reactivity: SAS vs. SVS and SMAS with Acrylonitrile (ESR Radical Concentration Data)

In an ESR study of copolymerization with acrylonitrile (AN), sodium allyl sulfonate (SAS) was compared directly to sodium vinyl sulfonate (SVS) and sodium methallyl sulfonate (SMAS) under identical conditions. The concentration of monomer radicals for sulfonic acid monomers and the reactivity of these radicals were quantified, revealing a stark contrast in how pH modulates reactivity across the series [1].

Polymer Chemistry Free-Radical Copolymerization Monomer Reactivity

Thermal Stability and Electroplating Suitability: SAS vs. SMAS Comparative Profile

A comparative analysis of sodium allyl sulfonate (SAS) and sodium methyl allyl sulfonate (SMAS) highlights key structural and performance differences that guide industrial selection. SMAS, containing a methyl group on the α-carbon, exhibits enhanced thermal stability but lower reactivity compared to the simpler allyl structure of SAS [1]. This fundamental difference results in SAS being preferentially selected for specific high-volume applications.

Thermal Analysis Electroplating Monomer Selection

Scale Inhibition Performance: MA/SAS Copolymer vs. PESA and ESA-Based Copolymers

The scale inhibition efficacy of a maleic anhydride/sodium allyl sulfonate (MA/SAS) copolymer was quantified for calcium phosphate and calcium sulfate scales, demonstrating near-complete inhibition. The performance can be contextualized against other sulfonate-containing ESA-copolymers reported in the literature, providing a class-level benchmark [1] [2].

Water Treatment Scale Inhibition Copolymer Performance

Nickel Electroplating Performance: Throwing Power and Hardness Enhancement with SAS

In a comparative study of electroplating bath additives, the inclusion of sodium allyl sulfonate (SAS) was evaluated against other common additives (saccharin, naphthalene trisulfonic acid) for its effect on the properties of electrodeposited nickel films [1].

Electroplating Nickel Plating Additive Performance

Emulsion Polymerization: SAS vs. SVS in Functional Ionic Comonomer Role

In the context of emulsion polymerization, sodium allyl sulfonate (SAS) is contrasted with sodium vinyl sulfonate (SVS) regarding their role as reactive ionic comonomers. The structural difference (allyl vs. vinyl) translates directly into different polymer physical properties [1].

Emulsion Polymerization Latex Technology Reactive Surfactants

Optimal Scientific and Industrial Use Cases for Sodium Allyl Sulfonate (SAS) Based on Validated Performance Data


High-Performance Nickel Electroplating Requiring Maximum Hardness and Uniformity

As demonstrated by direct comparative studies, SAS is the preferred additive when the objective is to electrodeposit nickel films with the highest achievable hardness and superior throwing power (i.e., uniform plating thickness across complex geometries) [1]. The evidence shows SAS outperforms other common additives like saccharin in these specific metrics. This makes SAS the optimal choice for applications such as durable molds, high-wear components, and precision electroforming where plating consistency and mechanical robustness are critical performance criteria.

Synthesis of Scale Inhibitors for Calcium Phosphate and Calcium Sulfate Control in Water Treatment

Quantitative data confirms that copolymers incorporating SAS, specifically maleic anhydride/SAS copolymers, deliver near-complete inhibition of calcium sulfate (100%) and calcium phosphate (94.38%) scale formation [1]. This high efficacy, which is competitive with more complex sulfonate terpolymers [2], positions SAS as a valuable monomer for formulators developing high-performance, phosphorus-free scale inhibitors for industrial cooling water, oilfield water systems, and desalination plants, particularly where sulfate and phosphate scaling are the primary concerns.

Production of Dyeable Acrylic Fibers with Enhanced Colorfastness and Thermal Properties

SAS is established as a critical 'third monomer' in the production of acrylic (polyacrylonitrile) fibers [1]. Its incorporation introduces sulfonate groups that act as dye sites for cationic dyes, drastically improving dye uptake, colorfastness, and brightness compared to unmodified PAN. Furthermore, SAS contributes to enhanced heat resistance and fiber elasticity. Procurement of SAS is essential for textile manufacturers seeking to produce premium, easily dyeable, and durable acrylic textiles without reformulating the core polymerization process.

Formulating Flexible, Water-Soluble Copolymers for Emulsion Polymerization and Adhesives

In the synthesis of emulsion polymers and water-soluble copolymers, SAS offers a unique 'softer polymer effect' compared to the more rigidifying nature of sodium vinyl sulfonate (SVS) or sodium styrene sulfonate (SSS) [1]. This functional differentiation makes SAS the monomer of choice when the formulation requires a flexible, lower-Tg film or coating, such as in certain adhesives, textile sizings, and flexible coatings. Its milder reactivity profile also offers a degree of control during copolymerization that is distinct from more reactive vinyl monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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